molecular formula C18H16ClN3O3 B4748311 4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

Cat. No.: B4748311
M. Wt: 357.8 g/mol
InChI Key: YOMSUTUJJXGCQM-UHFFFAOYSA-N
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Description

4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a unique compound with significant potential in various fields of research. Its complex structure makes it an interesting subject for chemical, biological, and industrial studies.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c19-11-3-1-10(2-4-11)9-21-8-7-14(20-21)22-17(23)15-12-5-6-13(25-12)16(15)18(22)24/h1-4,7-8,12-13,15-16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMSUTUJJXGCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione can involve multiple steps starting from readily available precursors. One approach could be the cyclization reaction involving pyrazole derivatives and a suitable chlorobenzyl compound under controlled conditions. Optimal temperatures and solvents play a crucial role in ensuring the reaction progresses efficiently.

Industrial Production Methods

Industrial production may leverage scalable synthetic routes, focusing on cost-efficiency and high yield. Techniques such as flow chemistry could be employed to ensure a continuous and consistent production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions, allowing for the formation of significant intermediates and products.

Common Reagents and Conditions

Typical reagents might include strong oxidizing or reducing agents, catalysts for substitution reactions, and specific solvents that support these processes. Conditions such as temperature, pressure, and pH must be meticulously controlled to achieve desired outcomes.

Major Products Formed

Scientific Research Applications

4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is used in various scientific research areas, including:

  • Biology: : Explored for its biological activity, including potential antimicrobial or anti-inflammatory effects.

  • Medicine: : Investigated for potential therapeutic properties and as a lead compound in drug development.

  • Industry: : Utilized in the development of new industrial processes and products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. Its unique structure allows it to bind with high specificity to certain enzymes or receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Conclusion

4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane-3,5-dione is a compound of significant interest in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable subject for ongoing study and exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione

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